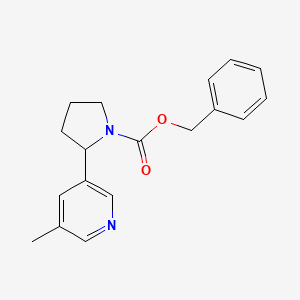![molecular formula C17H24O11 B11815625 Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)
Cyclopenta[c]pyran-4-carboxylic acid, 1-(
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta[c]pyran-4-carboxylic acid, 1- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a fused ring system that includes a cyclopentane and a pyran ring, making it a valuable building block in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyran-4-carboxylic acid, 1- typically involves multiple steps, including the formation of the cyclopentane and pyran rings. One common method is the asymmetric de Mayo reaction, which uses chiral spirocyclic dioxinone as a photochemical equivalent of diformylacetate . This reaction is known for its high stereoselectivity and efficiency in producing enantiomerically pure iridoids .
Industrial Production Methods
Industrial production of Cyclopenta[c]pyran-4-carboxylic acid, 1- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Cyclopenta[c]pyran-4-carboxylic acid, 1- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学研究应用
Cyclopenta[c]pyran-4-carboxylic acid, 1- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Cyclopenta[c]pyran-4-carboxylic acid, 1- involves its interaction with specific molecular targets and pathways. For example, it may act as a moderator of cyclooxygenase (COX) inhibition, an inducer of heat shock factor 1 (HSF1), and play a role in collagen synthesis . These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities .
相似化合物的比较
Similar Compounds
Similar compounds to Cyclopenta[c]pyran-4-carboxylic acid, 1- include:
Geniposidic acid: Known for its neuroprotective and antioxidative activities.
Geniposide: Used in traditional medicine and has various biological activities.
Mussaenosidic acid: Another iridoid glycoside with potential therapeutic applications.
Uniqueness
Cyclopenta[c]pyran-4-carboxylic acid, 1- is unique due to its fused ring structure and the ability to undergo diverse chemical reactions. Its high stereoselectivity in synthesis and wide range of applications in different fields make it a valuable compound in scientific research and industry .
属性
分子式 |
C17H24O11 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17-/m1/s1 |
InChI 键 |
XJMPAUZQVRGFRE-QBRSNKFPSA-N |
手性 SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
规范 SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B11815551.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B11815556.png)
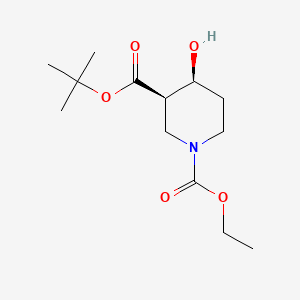
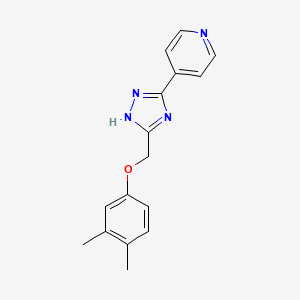

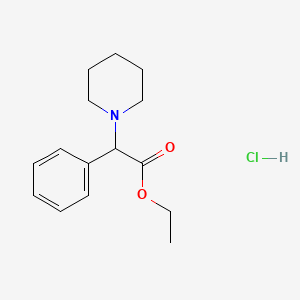
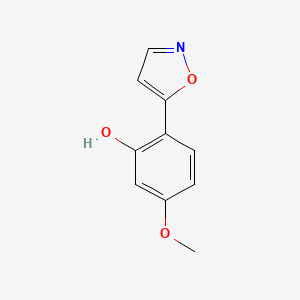

![[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815610.png)

